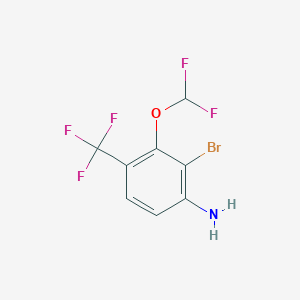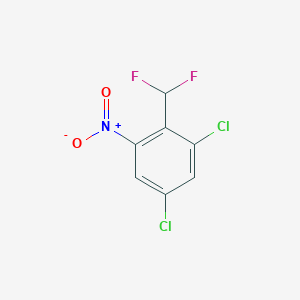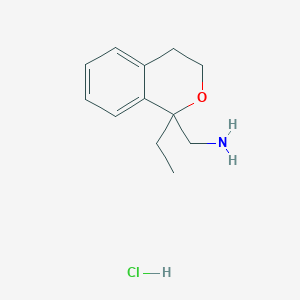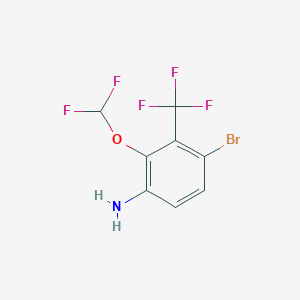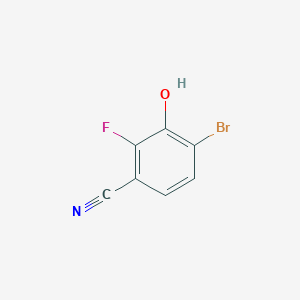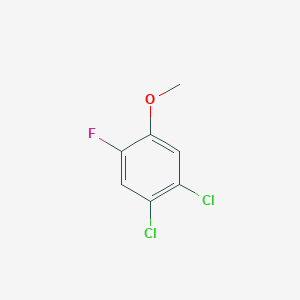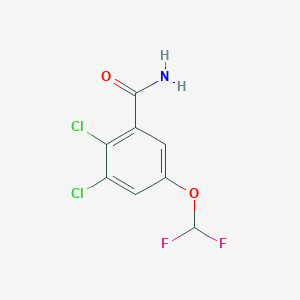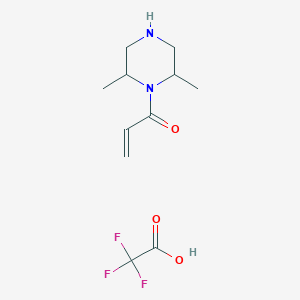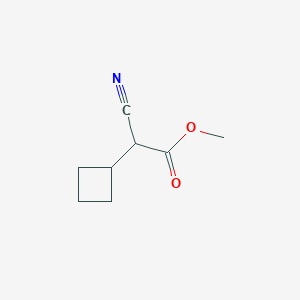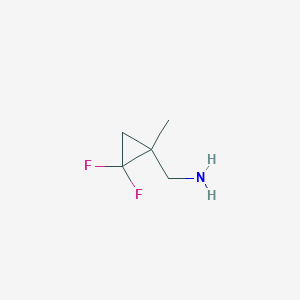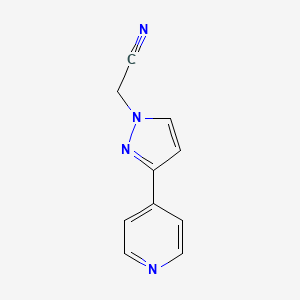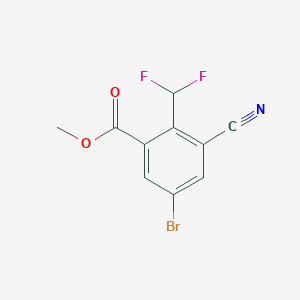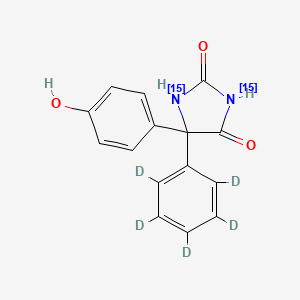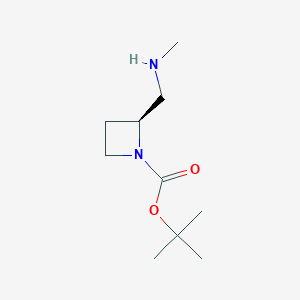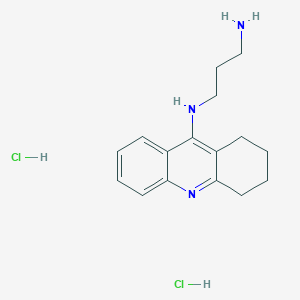
N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride
説明
“N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride” is a chemical compound with the molecular formula C16H23Cl2N3 and a molecular weight of 328.28 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 9-Chlorotacrine was treated with propane-1,3-diamine in the presence of sodium iodide to yield N1-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine. Finally, it was treated with corresponding acid ester or thioester to give phosphorus or thiophosphorus tacrine derivative .科学的研究の応用
1. Structural Diversity in MnII Complexes
The ligand N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine, in reactions with MnII and N−3 salts, results in structurally diverse materials. These include azido-bridged magnetically dilute Mn2 pairs, arranged as 1-D, discrete, and 2-D arrays, demonstrating variable magnetic behaviors based on the N−3 binding mode (Karmakar et al., 2006).
2. Coordination Chemistry with Cadmium(II)
The ligand exhibits interesting coordination chemistry with Cadmium(II), leading to the formation of complexes with distinct structural and bonding characteristics. This includes the formation of complexes with a distorted octahedral geometry, highlighting the versatility of the ligand in metal coordination (Hakimi et al., 2013).
3. Corrosion Inhibition in Mild Steel
In the field of materials science, derivatives of the ligand have been studied for their corrosion inhibition potential on mild steel in acidic environments. These studies provide insights into the ligand's ability to form protective layers and its efficacy as a corrosion inhibitor (Louadi et al., 2017).
4. Formation of Novel Thiocyanato-Bridged Polymers
The ligand contributes to the synthesis of novel thiocyanato-bridged one-dimensional polymers. These materials exhibit interesting magnetic properties, such as metamagnetism, and are significant in the study of magnetic materials (Chattopadhyay et al., 2007).
5. Synthesis of Cyclic Amidinium Salts
In organic synthesis, the ligand is used in the microwave-assisted synthesis of cyclic amidinium salts. This process is important for creating a class of heterocyclic compounds used in various applications, including organocatalysts and ionic liquids (Aidouni et al., 2008).
6. Antitumor Applications
In medicinal chemistry, derivatives of the ligand have been explored for their potential in antitumor applications. For instance, complexes involving the ligand have been investigated for their DNA-binding properties and cytotoxicity against cancer cells (Guddneppanavar et al., 2007).
特性
IUPAC Name |
N'-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3.2ClH/c17-10-5-11-18-16-12-6-1-3-8-14(12)19-15-9-4-2-7-13(15)16;;/h1,3,6,8H,2,4-5,7,9-11,17H2,(H,18,19);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSNQSZHORUOPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,2,3,4-tetrahydroacridin-9-yl)propane-1,3-diamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



